molecular formula C7H12N2O2 B171422 N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine CAS No. 13754-02-4

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine

Cat. No. B171422
CAS RN: 13754-02-4
M. Wt: 156.18 g/mol
InChI Key: SBZPVJZUCUMSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . Its IUPAC name is (3,4,5,6-tetrahydro-2-pyridinylamino)acetic acid .


Molecular Structure Analysis

The InChI code for “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is 1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h3,8-9H,1-2,4-5H2,(H,10,11) . This indicates the presence of a pyridinylamino group attached to an acetic acid moiety .


Physical And Chemical Properties Analysis

“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a solid at room temperature .

Scientific Research Applications

Glycine Betaine and Plant Stress Resistance
Glycine betaine (GB) is a significant osmolyte that accumulates in various plant species under environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. Research has shown that GB and proline accumulation in plants is correlated with enhanced stress tolerance, although their exact roles in osmotolerance are complex and multifaceted. Applications of GB and proline have been explored to improve plant resilience to stress, with varying success across different species. Further research is necessary to optimize the use of these compounds in agriculture, especially regarding their concentrations, application timing, and the most responsive plant growth stages (Ashraf & Foolad, 2007).

Glycine and Sleep Quality
Glycine, a non-essential amino acid, plays a crucial role in both excitatory and inhibitory neurotransmission. Studies have indicated that glycine ingestion before bedtime can significantly improve subjective sleep quality in individuals with insomniac tendencies. This effect is thought to be due to glycine's influence on decreasing core body temperature, a factor associated with sleep onset and maintenance. These findings suggest potential therapeutic applications of glycine in enhancing sleep quality (Bannai & Kawai, 2012).

Glycine Betaine's Role Beyond Osmoprotection
Recent studies have expanded our understanding of glycine betaine's functions, revealing its significant roles in cellular metabolism beyond mere osmoprotection. Glycine betaine has been implicated in the regulation of enzyme activities, gene expression, and protein folding and association. This broader perspective on GB's functions opens new avenues for exploring its applications in enhancing plant growth and development under various conditions (Figueroa-Soto & Valenzuela-Soto, 2018).

Glycine as a Potential Health Protective Agent
Glycine has been identified as a potentially important nutrient for health protection. Its role in glutathione synthesis indicates that dietary glycine might be limiting for this antioxidant's production in humans. Supplemental glycine has shown promise in animal studies for increasing tissue glutathione levels, which could translate into various health benefits, including improved endothelial function, metabolic syndrome management, and protection against oxidative stress. Clinical research into glycine supplementation and its effects on health is warranted to explore these potential benefits further (McCarty, O’Keefe, & DiNicolantonio, 2018).

Safety And Hazards

The safety data sheet (SDS) for “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” can provide detailed information about its safety and hazards . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZPVJZUCUMSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.